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Compound of Interest

Compound Name: Z-160 hydrochloride

CAS No.: 41332-36-9

Cat. No.: B611916 Get Quote

Executive Summary
The Core Relationship: Z-160 hydrochloride and NP-118809 are not distinct competitive

drugs; rather, they represent different developmental stages of the same active pharmaceutical

ingredient (API).

NP-118809 is the original research code (often referring to the free base or early lead

compound) discovered by Neuromed Pharmaceuticals.

Z-160 hydrochloride is the optimized hydrochloride salt form of NP-118809, developed to

improve solubility and oral bioavailability for human clinical trials (Phase II).

Therapeutic Target: Both compounds target the N-type voltage-gated calcium channel

(Cav2.2), a critical gatekeeper of nociceptive (pain) signaling in the spinal cord.[1][2][3]
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Feature NP-118809 Z-160 Hydrochloride

Development Stage Preclinical / Lead Optimization
Clinical (Phase II -

Discontinued)

Chemical Form Typically Free Base Hydrochloride Salt (HCl)

Primary Utility
Target Validation, In Vitro

Screening
In Vivo Efficacy, Human Trials

Solubility Low (Lipophilic) Enhanced (Water Soluble)

Bioavailability Variable Optimized for Oral Dosing

Chemical Identity & Structural Evolution
The transition from NP-118809 to Z-160 hydrochloride illustrates a classic "Salt Selection"

strategy in drug development. The N-type calcium channel blockers in this class are often

lipophilic diphenylpiperazine derivatives, which suffer from poor aqueous solubility—a major

hurdle for oral drugs.

Structural Comparison
Core Scaffold: Both share a diphenylpiperazine core linked to a 3,3-diphenylpropan-1-one

moiety. This bulky, hydrophobic structure is essential for penetrating the central nervous

system (CNS) and binding to the Cav2.2 channel pore.

The Modification: The addition of hydrochloric acid (HCl) protonates the piperazine nitrogen,

creating an ionic salt lattice that dissolves more readily in the gastric environment.
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Figure 1: The developmental evolution from the research lead NP-118809 to the clinical salt

form Z-160.

Biological Activity & Mechanism of Action[3]
Since the active moiety is identical, the intrinsic biological activity (target binding) of NP-118809

and Z-160 is the same. Differences arise only in extrinsic factors like how much drug reaches

the target (pharmacokinetics).

Mechanism: State-Dependent Blockade
Z-160/NP-118809 functions as a state-dependent antagonist of the Cav2.2 channel.

Target: Cav2.2 channels located at the presynaptic terminals of nociceptors (pain-sensing

neurons) in the dorsal horn of the spinal cord.

Action: The drug preferentially binds to the channel when it is in the inactivated state (which

occurs during high-frequency firing, typical of chronic pain states).

Result: It inhibits calcium influx, preventing the fusion of synaptic vesicles and the release of

pro-nociceptive neurotransmitters like Glutamate and Substance P.

Potency Data (In Vitro)
Assay Type Parameter Value Notes

Binding Affinity Ki (Cav2.2) ~13 - 40 nM
High affinity for the

inactivated state.

Functional Block IC50 (FLIPR) ~110 nM
Inhibition of calcium

influx in HEK293 cells.

Selectivity Cav1.2 (L-type) > 10 µM

>100-fold selective

over cardiac channels

(safety).

Selectivity Cav3.2 (T-type) > 5 µM
Moderate selectivity

over T-type channels.
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Critical Insight: The high selectivity over Cav1.2 is crucial. Non-selective calcium channel

blockers can cause severe cardiovascular side effects (hypotension, bradycardia). Z-160's

profile minimized these risks.

Synaptic Blockade Pathway
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Figure 2: Mechanism of Action. Z-160 blocks the Cav2.2 channel, interrupting the calcium

signaling cascade required for pain transmission.

Experimental Protocols for Comparison
To validate the activity of Z-160/NP-118809, researchers typically employ two gold-standard

assays.

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)
Objective: Measure the direct inhibition of Cav2.2 currents.

Cells: HEK293 cells stably expressing human Cav2.2 (

,

,

subunits).

Method:

Setup: Whole-cell configuration using barium (

) as the charge carrier (to prevent calcium-dependent inactivation).

Protocol: Hold cells at -100 mV (resting) and -50 mV (inactivated). Apply test pulses to +10

mV.

Application: Perfusion of Z-160 HCl (0.01 - 10 µM).

Measurement: Calculate the % inhibition of peak current at both holding potentials.

Expected Result: Z-160 should show >10-fold higher potency when holding at -50 mV

(inactivated state) compared to -100 mV, confirming state-dependence.

Protocol B: FLIPR Calcium Assay (High-Throughput)
Objective: Screen for intracellular calcium changes.
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Cells: SH-SY5Y neuroblastoma cells (endogenously expressing Cav2.2).

Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

Stimulation: Depolarize cells using high extracellular

(KCl) solution.

Readout: Fluorescence intensity correlates with

influx.

Validation: Pre-incubate with Z-160 HCl for 20 mins. A reduction in fluorescence compared to

vehicle control indicates blockade.

Clinical Reality & Conclusion
Despite promising preclinical data where NP-118809 reversed pain signs in rat models (SNL -

Spinal Nerve Ligation), Z-160 hydrochloride failed in Phase II clinical trials.

Trial Outcomes: In 2013, Zalicus announced that Z-160 failed to show significant pain

reduction compared to placebo in patients with Lumbosacral Radiculopathy (LSR) and Post-

Herpetic Neuralgia (PHN).

The Translational Gap: This failure highlights a common issue in pain research: rodent

models of neuropathic pain (which rely on reflex withdrawal) often do not perfectly predict

efficacy in human chronic pain (which involves complex emotional and cortical processing).

Current Status: Development of Z-160 has been discontinued. However, it remains a

valuable chemical probe for researching Cav2.2 biophysics.

Final Recommendation
For Basic Research: Use Z-160 hydrochloride if you need a water-soluble, selective Cav2.2

tool compound for in vivo or tissue-bath experiments.

For Screening:NP-118809 (free base) can be used for DMSO-based in vitro assays, but the

HCl salt (Z-160) is generally preferred for its superior handling properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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